1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperidine is reacted with ethyl halides under basic conditions.
Formation of the 1,2,4-Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its combined piperidine and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C9H17N5 |
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Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13/h8H,1-7H2,(H2,10,12) |
InChI Key |
JJBMDWHJNVFNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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